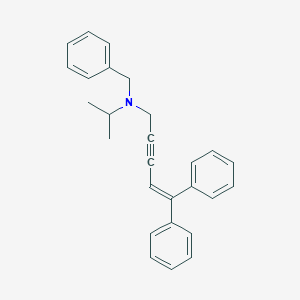
N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine, also known as compound X, is a chemical compound that is widely used in scientific research. It is a member of the family of compounds known as alkynes, which are characterized by a triple bond between two carbon atoms. Compound X has been shown to have a number of interesting properties, including the ability to bind to certain receptors in the brain and modulate their activity. In
Mécanisme D'action
The exact mechanism of action of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling, protein folding, and lipid metabolism. By binding to this receptor, N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X may alter these processes and produce its physiological effects.
Biochemical and physiological effects:
Compound X has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the alteration of lipid metabolism. It has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X in lab experiments is its specificity for the sigma-1 receptor, which allows researchers to study the function of this receptor in isolation. However, one limitation of using N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X is its relatively low potency, which may require the use of high concentrations of the N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine in experiments. Additionally, the synthesis of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X can be time-consuming and requires specialized equipment and expertise.
Orientations Futures
There are a number of future directions for research on N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X, including the development of more potent analogs of the N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine, the investigation of its effects on other physiological processes, and the exploration of its potential therapeutic applications in humans. Additionally, the mechanism of action of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X and its interaction with the sigma-1 receptor are areas of ongoing research that may yield new insights into the function of this important receptor.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X involves a multi-step process that begins with the reaction of benzyl chloride with isopropylamine to form N-benzyl-N-isopropylamine. This intermediate is then reacted with 5,5-diphenyl-4-penten-2-yne in the presence of a palladium catalyst to form N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
Compound X has been used extensively in scientific research to study the function of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, mood regulation, and neuroprotection. By modulating the activity of this receptor, N-benzyl-N-(5,5-diphenyl-4-penten-2-ynyl)-N-isopropylamine X has been shown to have potential therapeutic applications for a variety of conditions, including depression, anxiety, and neuropathic pain.
Propriétés
Formule moléculaire |
C27H27N |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
N-benzyl-5,5-diphenyl-N-propan-2-ylpent-4-en-2-yn-1-amine |
InChI |
InChI=1S/C27H27N/c1-23(2)28(22-24-14-6-3-7-15-24)21-13-12-20-27(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h3-11,14-20,23H,21-22H2,1-2H3 |
Clé InChI |
RRXDNATUMLWSDD-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC#CC=C(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES canonique |
CC(C)N(CC#CC=C(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)

![4-methoxy-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B286541.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B286542.png)
![N-[cyclopentyl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286548.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286549.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286550.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B286552.png)
![N-[4-(1-azepanyl)phenyl]-2-chlorobenzamide](/img/structure/B286556.png)
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286557.png)
![2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide](/img/structure/B286559.png)